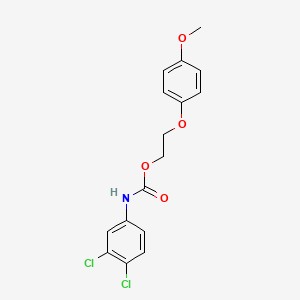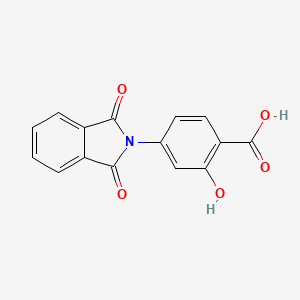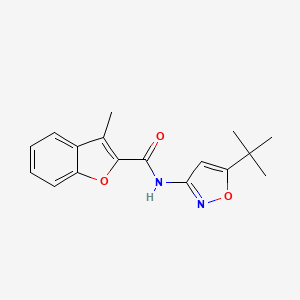![molecular formula C28H42ClN B5034843 (4-tert-butylcyclohexyl){1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine](/img/structure/B5034843.png)
(4-tert-butylcyclohexyl){1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-tert-butylcyclohexyl){1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine, also known as A-967079, is a selective and potent antagonist of the transient receptor potential V1 (TRPV1) ion channel. TRPV1 channels are widely distributed in the peripheral and central nervous system and are involved in the perception of pain, temperature, and inflammation. A-967079 has been extensively studied for its potential therapeutic applications in pain management and other related conditions.
Mécanisme D'action
(4-tert-butylcyclohexyl){1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine selectively blocks TRPV1 channels by binding to a specific site on the channel. TRPV1 channels are activated by various stimuli such as heat, capsaicin, and acid, and their activation leads to the influx of calcium ions into the cell, which triggers the release of neurotransmitters and the sensation of pain. (4-tert-butylcyclohexyl){1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine blocks the influx of calcium ions by binding to a site on the channel, which prevents its activation.
Biochemical and Physiological Effects
(4-tert-butylcyclohexyl){1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine has been shown to reduce pain in several animal models of pain. It has also been shown to reduce inflammation and itch in animal models. (4-tert-butylcyclohexyl){1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine has been found to be well-tolerated and has shown minimal side effects in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
(4-tert-butylcyclohexyl){1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine is a selective and potent antagonist of TRPV1 channels, which makes it a valuable tool for studying the role of these channels in pain and other related conditions. However, its selectivity for TRPV1 channels may limit its use in studying other ion channels that are involved in pain and inflammation.
Orientations Futures
Several future directions for the research on (4-tert-butylcyclohexyl){1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine can be identified. One direction is to study the potential use of (4-tert-butylcyclohexyl){1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine in the treatment of chronic pain conditions such as neuropathic pain and cancer pain. Another direction is to study the potential use of (4-tert-butylcyclohexyl){1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine in combination with other drugs for the treatment of pain and other related conditions. Further research is also needed to understand the long-term effects of (4-tert-butylcyclohexyl){1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine and its potential for drug development.
Méthodes De Synthèse
The synthesis of (4-tert-butylcyclohexyl){1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine involves several steps. The starting material is 4-tert-butylcyclohexanone, which is reacted with 4-chlorobenzylamine in the presence of sodium hydride to yield the intermediate product. The intermediate is then reacted with 1-adamantylmethylamine in the presence of sodium borohydride to give the final product, (4-tert-butylcyclohexyl){1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine. The synthesis of (4-tert-butylcyclohexyl){1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine has been described in detail in several scientific publications.
Applications De Recherche Scientifique
(4-tert-butylcyclohexyl){1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine has been extensively studied for its potential therapeutic applications in pain management. TRPV1 channels are involved in the transmission of pain signals, and their activation leads to the sensation of pain. (4-tert-butylcyclohexyl){1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine selectively blocks TRPV1 channels and has been shown to reduce pain in several animal models of pain. (4-tert-butylcyclohexyl){1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine has also been studied for its potential use in the treatment of other conditions such as itch, inflammation, and cancer.
Propriétés
IUPAC Name |
4-tert-butyl-N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42ClN/c1-19(30-25-11-7-22(8-12-25)26(2,3)4)27-14-20-13-21(15-27)17-28(16-20,18-27)23-5-9-24(29)10-6-23/h5-6,9-10,19-22,25,30H,7-8,11-18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHXKIIDVBUOIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)(C2)C4=CC=C(C=C4)Cl)NC5CCC(CC5)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methyl-4-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}-1(2H)-phthalazinone trifluoroacetate](/img/structure/B5034779.png)
![methyl 3-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5034795.png)
![7,7-dimethyl-10-(3-nitrophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5034799.png)
![6-({[4-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5034803.png)
![ethyl 4-(2-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B5034819.png)
![3-chloro-N-cyclopentyl-4-({1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5034827.png)
![1-ethoxy-2-[3-(2-methylphenoxy)propoxy]benzene](/img/structure/B5034832.png)



